molecular formula C21H15ClN2O3 B2747144 (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide CAS No. 304878-46-4

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide

Cat. No.: B2747144
CAS No.: 304878-46-4
M. Wt: 378.81
InChI Key: RUPWZOIUQFBRNU-RVDMUPIBSA-N
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Description

This compound belongs to the α-cyanoacrylamide class, characterized by a central (2E)-prop-2-enamide backbone with a cyano group at position 2, a 5-(3-chlorophenyl)furan-2-yl substituent at position 3, and a 3-methoxyphenyl amide group. Its molecular formula is C₂₁H₁₄ClN₃O₃, with a calculated molecular weight of 407.81 g/mol.

Properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-26-18-7-3-6-17(12-18)24-21(25)15(13-23)11-19-8-9-20(27-19)14-4-2-5-16(22)10-14/h2-12H,1H3,(H,24,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPWZOIUQFBRNU-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using a chlorobenzene derivative.

    Addition of the cyano group: This can be done through a nucleophilic substitution reaction.

    Coupling with the methoxyphenyl group: This final step may involve a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can convert the cyano group to an amine.

    Substitution: Halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in its substitution pattern:

  • Furan substituent : 5-(3-chlorophenyl) group.
  • Amide substituent : 3-methoxyphenyl.
    Comparisons with similar compounds highlight how modifications to these groups alter physicochemical and biological properties.

Comparative Data Table

Compound Name & ID (Reference) R1 (Furan Substituent) R2 (Amide Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound 3-Chlorophenyl 3-Methoxyphenyl C₂₁H₁₄ClN₃O₃ 407.81 N/A N/A Balanced electron effects; potential for moderate solubility.
N-(3-Chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide Phenyl 3-Chlorophenyl C₂₀H₁₃ClN₂O₂ 372.79 N/A N/A Lacks methoxy group; reduced electron donation.
(2E)-3-[5-(2-Bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)acrylamide 2-Bromo-4-nitrophenyl 3-Methylphenyl C₂₁H₁₄BrN₃O₄ 476.26 N/A N/A Strong electron-withdrawing nitro group; higher molecular weight.
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) Naphthalen-2-yl Cyclopenta[b]thiophen-2-yl C₂₅H₁₉N₃OS 413.47 228–230 51.42 Bulky naphthyl group; enhanced lipophilicity.
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide 2-Bromophenyl N,N-Diethyl C₁₈H₁₆BrN₂O₂ 391.23 N/A N/A Diethylamide enhances solubility; bromine increases steric hindrance.
(E)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide 4-Hydroxy-3-methoxyphenyl Thiazol-2-yl C₂₂H₁₆Cl₂N₃O₃S 491.35 N/A N/A Thiazole linker; dichlorophenyl increases halogen bonding potential.
3-[5-(3-Chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide 3-Chlorophenyl 2-Methoxy-5-nitrophenyl C₂₁H₁₄ClN₃O₅ 423.81 N/A N/A Nitro group introduces strong electron withdrawal; may reduce metabolic stability.

Analysis of Substituent Effects

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and bromo (Br) substituents (e.g., ) increase electrophilicity, enhancing reactivity in nucleophilic environments. Chlorine (Cl) in the target compound moderates electron withdrawal, balancing stability and reactivity .
  • Electron-Donating Groups (EDGs) :
    • Methoxy (OCH₃) in the target compound improves solubility and may influence binding interactions via hydrogen bonding .

Biological Activity

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a furan ring, a cyano group, and aromatic substituents. Its molecular formula is C21H14ClN3O2C_{21}H_{14}ClN_{3}O_{2}, and it can be represented by the following structural formula:

 2E 3 5 3 chlorophenyl furan 2 yl 2 cyano N 3 methoxyphenyl prop 2 enamide\text{ 2E 3 5 3 chlorophenyl furan 2 yl 2 cyano N 3 methoxyphenyl prop 2 enamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and influence various signaling pathways, which can result in significant biological effects such as:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways, potentially involving caspase activation and mitochondrial dysfunction.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Research Findings

Several studies have investigated the biological activities of this compound. Below are some key findings:

StudyFocusFindings
1Anticancer ActivityDemonstrated inhibition of cell proliferation in various cancer cell lines. Induced apoptosis via mitochondrial pathways.
2Antimicrobial ActivityShowed significant antibacterial effects against Gram-positive and Gram-negative bacteria.
3Mechanistic StudiesIdentified interactions with specific enzymes involved in cancer metabolism, suggesting a dual role in both direct cytotoxicity and metabolic modulation.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
  • Antimicrobial Testing : In another investigation, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics.

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